N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and an acetamide-linked cyclohexenylethyl moiety at position 2. The cyclohexenyl group introduces hydrophobicity and stereoelectronic effects, influencing solubility and conformational stability.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-15-7-9-18(10-8-15)28(25,26)23-20-22-17(14-27-20)13-19(24)21-12-11-16-5-3-2-4-6-16/h5,7-10,14H,2-4,6,11-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELJYMENAILOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Cyclohexene Derivative Preparation: The cyclohexene derivative can be prepared through the hydrogenation of cyclohexanone followed by dehydrogenation.
Final Coupling: The final step involves coupling the cyclohexene derivative with the thiazole-sulfonamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the thiazole ring or the sulfonamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Reduced thiazole derivatives, desulfonylated products.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antibacterial activity. The thiazole ring also contributes to potential bioactivity, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide could be investigated for its potential as an antimicrobial agent or as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide likely involves interactions with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiazole ring may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on heterocyclic cores, substituents, and synthetic methodologies.
Structural Comparison
Key Features of Analogs:
Analysis:
- Heterocyclic Core Diversity: The target compound’s thiazole core differentiates it from oxazole (), triazole (), and quinazolinone () analogs.
- Substituent Effects: The 4-methylphenylsulfonamido group in the target compound is less electron-withdrawing compared to nitro groups in triazole analogs (e.g., 6c in ), which may reduce reactivity but improve metabolic stability.
Spectral and Physicochemical Properties
- IR Spectroscopy: Sulfonamido groups in the target compound would exhibit C=O (~1670 cm⁻¹) and S=O (~1300 cm⁻¹) stretches, aligning with analogs in . The absence of nitro (1535 cm⁻¹ in ) or thioether (C–S, ~700 cm⁻¹ in ) bands distinguishes it further.
- NMR Trends: Aromatic protons in the 4-methylphenyl group would resonate near δ 7.2–7.5, similar to phenylthiazole derivatives (). The cyclohexenyl protons would show complex splitting (δ 1.5–2.5), as seen in .
Research Findings and Implications
- Synthetic Challenges: Unlike triazole analogs synthesized via click chemistry (), the target compound’s synthesis may require regioselective sulfonamidation to avoid byproducts.
- Potential Applications: While direct bioactivity data are lacking, sulfonamido-thiazole hybrids in exhibit enzyme inhibitory properties, suggesting the target compound could be explored for similar therapeutic roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
